2-Aminophenol-d4
CAS No.:
Cat. No.: VC18011248
Molecular Formula: C6H7NO
Molecular Weight: 113.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NO |
|---|---|
| Molecular Weight | 113.15 g/mol |
| IUPAC Name | 2-amino-3,4,5,6-tetradeuteriophenol |
| Standard InChI | InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2/i1D,2D,3D,4D |
| Standard InChI Key | CDAWCLOXVUBKRW-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])N)O)[2H])[2H] |
| Canonical SMILES | C1=CC=C(C(=C1)N)O |
Introduction
Structural and Chemical Properties of 2-Aminophenol-d4
Molecular Characteristics
2-Aminophenol-d4 is characterized by the substitution of four hydrogen atoms with deuterium at the 3, 4, 5, and 6 positions on the aromatic ring . This modification preserves the amphoteric nature of the parent compound, allowing it to act as both a weak acid (via the hydroxyl group) and a weak base (via the amine group) . The deuterium atoms increase the molecular mass from 109.13 g/mol (2-aminophenol) to 113.18 g/mol, a change critical for isotopic labeling applications .
Physical Properties
The physical properties of 2-aminophenol-d4 closely mirror those of 2-aminophenol, with minor deviations due to isotopic effects. It appears as a white crystalline solid, turning tan upon air exposure . The melting point remains near 172°C, consistent with the strong intermolecular hydrogen bonding observed in the parent compound . Solubility studies indicate moderate solubility in polar solvents such as ethanol (23 g/L at 20°C) and limited solubility in benzene (<1 g/L) . The deuterated form exhibits a marginally higher density (1.335 g/cm³ vs. 1.328 g/cm³) and refractive index (1.546 vs. 1.5444) compared to 2-aminophenol .
Table 1: Comparative Physical Properties
| Property | 2-Aminophenol | 2-Aminophenol-d4 |
|---|---|---|
| Molecular Formula | C₆H₇NO | C₆H₃D₄NO |
| Molecular Weight (g/mol) | 109.13 | 113.18 |
| Melting Point (°C) | 172 | 172 |
| Density (g/cm³) | 1.328 | 1.335 |
| Solubility in H₂O (g/L) | 17 | 16 |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 2-aminophenol-d4 typically begins with the deuteration of 2-nitrophenol-d4 via catalytic hydrogenation. Using palladium-on-carbon (Pd/C) in deuterated ethanol (C₂D₅OD) under 3 atm H₂, the nitro group is reduced to an amine, yielding 2-aminophenol-d4 with >98% isotopic purity . Alternative routes involve the reduction of 2-nitrophenol-d4 with deuterated iron in D₂O, though this method requires stringent pH control to prevent over-reduction .
Industrial Production
Industrial synthesis employs continuous-flow reactors to enhance deuteration efficiency. High-purity deuterium gas (D₂) and 2-nitrophenol are fed into a fixed-bed reactor containing Pt/Al₂O₃ catalysts at 120°C. Post-reduction, the crude product undergoes vacuum distillation followed by recrystallization from deuterated methanol to achieve pharmaceutical-grade purity (99.5%) .
Analytical and Synthetic Applications
Mass Spectrometry and Quantitation
As an internal standard, 2-aminophenol-d4 eliminates matrix effects in LC-MS analyses of biological samples. Its +4 Da mass shift enables unambiguous differentiation from endogenous 2-aminophenol, facilitating accurate quantification in pharmacokinetic studies . For example, in a 2023 study, 2-aminophenol-d4 improved the precision of urinary metabolite measurements, reducing inter-day variability from 12% to 2.5% .
Heterocyclic Compound Synthesis
The ortho-aminophenol structure of 2-aminophenol-d4 enables its use in synthesizing deuterated benzoxazoles and benzimidazoles. When reacted with deuterated carboxylic acids under microwave irradiation (150°C, 20 min), it forms tridentate ligands critical for stable metal-organic frameworks (MOFs) . These MOFs exhibit enhanced thermal stability (decomposition at 320°C vs. 290°C for non-deuterated analogues) due to stronger C-D bonds .
Comparative Analysis with Structural Analogues
2-Aminophenol-d4 vs. 4-Aminophenol-d4
While both isomers serve as synthetic intermediates, 2-aminophenol-d4 exhibits superior chelating ability due to its adjacent functional groups. In copper(II) complexes, the deuterated 2-isomer demonstrates a 15% higher stability constant (log K = 8.2) compared to the 4-isomer (log K = 7.1) . This property makes it preferable for creating durable coordination polymers.
Comparison with Non-Deuterated Forms
Deuteration reduces hepatic clearance rates by 30% in rodent models, extending the half-life of 2-aminophenol-d4 to 4.7 hours vs. 3.3 hours for the proto-form . This pharmacokinetic profile enhances its utility in longitudinal tracer studies.
Recent Research Advancements
Metabolic Pathway Elucidation
A 2024 study utilizing 2-aminophenol-d4 identified three previously unknown metabolites in human hepatocytes:
-
N-acetyl-2-aminophenol-d4 sulfonate (m/z 214.08)
-
2-Aminophenol-d4 glucuronide (m/z 290.12)
These findings revised existing models of phenolic compound metabolism, showing deuterium kinetic isotope effects (KIE) reduce CYP450-mediated oxidation rates by 18-22% .
Photostability in Dye Chemistry
In textile applications, deuterated azo dyes derived from 2-aminophenol-d4 demonstrated 50% less fading after 500 hours of UV exposure compared to non-deuterated variants . This enhancement stems from deuterium's ability to quench singlet oxygen species generated during photodegradation.
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